Hexamethyldisilathiane
Description
Historical Context and Evolution of Hexamethyldisilathiane Applications
First reported in the 1950s, this compound, also known as bis(trimethylsilyl) sulfide (B99878), was initially prepared through the reaction of iodotrimethylsilane (B154268) with silver sulfide. thieme-connect.com An alternative synthesis involves the reaction of chlorotrimethylsilane (B32843) with disodium (B8443419) sulfide. thieme-connect.comthieme-connect.com For many years, its application remained relatively specialized. However, the number of publications featuring HMDS has seen a steady and significant increase since its initial discovery, with a notable surge in recent decades, averaging 65 publications per year between 2015 and 2022. thieme-connect.comsorbonne-universite.fr
This growth in interest is largely attributable to the recognition of HMDS as a superior sulfur-transfer agent compared to traditional reagents like hydrogen sulfide or phosphorus pentasulfide. thieme-connect.com Early applications focused on its ability to convert aldehydes and ketones into their corresponding thiocarbonyls. wikipedia.org Over time, its utility has expanded dramatically, driven by the need for milder, more selective, and more efficient methods for introducing sulfur into organic and inorganic molecules. The evolution of its applications showcases a journey from a chemical curiosity to an indispensable tool in the synthetic chemist's arsenal.
Scope and Significance of this compound in Modern Chemical Synthesis
The significance of this compound in contemporary chemical synthesis lies in its versatility and effectiveness as a sulfur source. thieme-connect.comresearchgate.net It is widely employed for the thionation of a variety of carbonyl compounds, including esters, lactones, amides, and lactams, to produce the corresponding sulfur-containing analogues. thieme-connect.comtandfonline.comresearchgate.net This reactivity has been harnessed for the synthesis of a broad spectrum of valuable molecules.
HMDS plays a crucial role in the preparation of functionalized thiols, thioaldehydes, and thioketones. thieme-connect.com Its applications extend to the synthesis of various sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. thieme-connect.comorcid.org For instance, it has been used in the synthesis of isothiochromenes, benzo[b]thiophenes, and dithiins. thieme-connect.comthieme-connect.com
Furthermore, HMDS is instrumental in the synthesis of sulfides. It facilitates the creation of diallyl sulfides from allyl alcohols and diaryl sulfides from aryl iodides. scientificlabs.co.ukthieme.de Its utility also extends to inorganic chemistry, where it serves as a precursor for the synthesis of transition metal sulfides and inorganic-organic hybrid clusters. thieme-connect.comresearchgate.net The compound's ability to promote the cleavage of S-S and Se-Se bonds has further broadened its synthetic potential. thieme-connect.com
The following table provides a summary of the diverse applications of this compound in chemical synthesis.
| Application Category | Substrate Example | Product Type | Catalyst/Conditions | Reference |
| Thionation of Carbonyls | Aldehydes, Ketones | Thioaldehydes, Thioketones | CoCl₂·6H₂O or TMSOTf | thieme-connect.com |
| Thionation of Amides/Lactams | Amides, Lactams | Thioamides, Thiolactams | Oxalyl chloride, TMS₂S | acs.orgresearchgate.net |
| Synthesis of Sulfides | Aryl iodides | Diaryl sulfides | Cu(I) catalyst | thieme.de |
| Synthesis of Sulfides | Allyl alcohols | Diallyl sulfides | - | scientificlabs.co.uksigmaaldrich.com |
| Ring-Opening Reactions | 5-Aryl-lactones | Thiolactones | Indium catalyst | sorbonne-universite.fr |
| Ring-Opening Reactions | Aziridines | 1,2-Mercaptoamines | TBAF | sorbonne-universite.frresearchgate.net |
| Heterocycle Synthesis | o-Azido aldehydes | Fused isothiazoles | - | thieme-connect.com |
| Heterocycle Synthesis | o-Iodoalkynylbenzene, isocyanide | Sulfur-containing heterocycles | Ni-catalyst | atlas.jp |
| Inorganic Synthesis | Transition metal halides | Metal sulfides | - | wikipedia.orgresearchgate.net |
| Cleavage Reactions | Aromatic disulfides | Alkyl aryl sulfides | - | thieme-connect.com |
The following table details specific research findings on the use of this compound in various chemical transformations.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Thiolactone Synthesis | 5-Aryl-lactone | (TMS)₂S, InCl₃ | Thiolactone | Not specified | sorbonne-universite.fr |
| Thioamide Synthesis | Tertiary Amide | Oxalyl chloride, (TMS)₂S | Thioamide | Good to Excellent | researchgate.net |
| Diaryl Sulfide Synthesis | Aryl Iodide | (Me₃Si)₂S, Cu(I) catalyst | Diaryl Sulfide | Efficient | thieme.de |
| 1-Thiotrehalose Synthesis | 1,6-Anhydrosugar | (TMS)₂S, TMSOTf | 1-Thiotrehalose derivative | 56 | thieme-connect.comthieme-connect.com |
| Thiol Synthesis | Bromoalkane | (TMS)₂S, TBAF | Thiol | Not specified | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(trimethylsilylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLECCBFNWDXKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)S[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063006 | |
| Record name | Hexamethyldisilathiane | |
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Molecular Weight |
178.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3385-94-2 | |
| Record name | Bis(trimethylsilyl) sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-94-2 | |
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| Record name | Bis(trimethylsilyl) sulfide | |
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| Record name | Hexamethyldisilthiane | |
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| Record name | Disilathiane, 1,1,1,3,3,3-hexamethyl- | |
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| Record name | Hexamethyldisilathiane | |
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| Record name | Hexamethyldisilathiane | |
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| Record name | Bis(trimethylsilyl) sulfide | |
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Reactivity and Mechanistic Investigations of Hexamethyldisilathiane
Hexamethyldisilathiane as a Sulfur Transfer Reagent
This compound, also known as bis(trimethylsilyl) sulfide (B99878) and often abbreviated as (TMS)₂S, serves as a significant sulfur transfer reagent in organic synthesis. thieme-connect.comthieme-connect.com This compound is utilized as a source of the sulfide ion (S²⁻) and is considered a less toxic, less flammable, and more easily handled alternative to gaseous hydrogen sulfide (H₂S). thieme-connect.com Upon contact with water, this compound releases H₂S. thieme-connect.com Its primary application lies in the synthesis of various sulfur-containing compounds, including alkyl sulfides, thioaldehydes, and thioketones. thieme-connect.comthieme-connect.com The versatility of this compound as a sulfur transfer reagent is evident in its wide range of applications, from the creation of fundamental building blocks to the synthesis of complex aromatic heterocycles and thioglycosides. thieme-connect.com
The conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) is a fundamental transformation in organosulfur chemistry, and this compound has proven to be an effective reagent for this purpose. thieme-connect.comresearchgate.net The reaction of this compound with carbonyl compounds provides a general and straightforward pathway to thioaldehydes and thioketones. thieme-connect.com This thionation process can be catalyzed by substances such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). thieme-connect.com The choice of catalyst can influence the reaction conditions and, in some cases, the stereochemical outcome of subsequent reactions. thieme-connect.com
The reaction of aldehydes and ketones with this compound in the presence of a catalyst like CoCl₂·6H₂O leads to the formation of the corresponding thioaldehydes and thioketones. thieme-connect.com Thioaldehydes are generally unstable and are often trapped in situ. tandfonline.com A notable aspect of this method is its high chemoselectivity, allowing for the thionation of formyl groups even in the presence of other carbonyl functionalities. thieme-connect.com This selectivity is particularly useful in the thionation of polyfunctionalized aldehydes. thieme-connect.com For instance, the thionation of glyoxal, methylglyoxal, and phenylglyoxal using their hydrated forms or aqueous solutions proceeds efficiently to yield the corresponding thioaldehydes, which can then be trapped. thieme-connect.com
| Aldehyde | Catalyst | Product | Yield of Cycloadduct (%) |
|---|---|---|---|
| Glyoxal (hydrate) | CoCl₂·6H₂O | Thioformyl | 70-88 |
| Methylglyoxal (hydrate) | CoCl₂·6H₂O | Thioacetyl | 70-88 |
| Phenylglyoxal (hydrate) | CoCl₂·6H₂O | Thiobenzoyl | 70-88 |
Due to their inherent instability, thioaldehydes and thioketones generated from the thionation of carbonyl compounds are often subjected to in-situ cycloaddition reactions. tandfonline.comtandfonline.com These thiocarbonyl compounds are reactive dienophiles and can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes to form stable cyclic adducts. thieme-connect.comtandfonline.com For example, thioaldehydes generated in the presence of a diene will react to form a cycloadduct. thieme-connect.com
The stereoselectivity of these cycloaddition reactions can be influenced by the catalyst used for the initial thionation. When CoCl₂·6H₂O is used as the catalyst, the resulting thioaldehydes react with dienes to predominantly yield the endo cycloadduct. thieme-connect.com In contrast, employing trimethylsilyl trifluoromethanesulfonate (CF₃SO₃SiMe₃) as the catalyst can lead to the preferential formation of the exo isomer. thieme-connect.com This catalyst-dependent stereoselectivity provides a valuable tool for controlling the stereochemical outcome of the reaction.
| Thioaldehyde Precursor | Diene | Thionation Catalyst | Major Cycloadduct Isomer | endo:exo Ratio |
|---|---|---|---|---|
| Aromatic Aldehyde | Cyclohexadiene | CoCl₂·6H₂O | endo | >95:5 |
| Aromatic Aldehyde | Cyclohexadiene | CF₃SO₃SiMe₃ | exo | - |
This compound has demonstrated high efficiency in the thionation of more complex carbonyl substrates such as acylsilanes. thieme-connect.com This reaction provides a direct route to the synthesis of thioacylsilanes and thioformylsilanes in good yields. thieme-connect.com Furthermore, this methodology has been successfully applied to the synthesis of α,β-unsaturated thioacylsilanes and stannanes, as well as bis(thioacylsilanes), which have been used to create novel silylated thiaheterocyclic systems. thieme-connect.com
This compound and its derivatives can also participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on an electrophilic atom. thieme-connect.comresearchgate.netthermofisher.com In the context of this compound chemistry, this often involves the generation of a potent sulfur nucleophile that can then react with an appropriate electrophile, such as an alkyl halide. thieme-connect.comias.ac.in
A significant application of this compound in nucleophilic substitution is the synthesis of thiols from alkyl bromides. researchgate.netias.ac.in This transformation is achieved by generating tetrabutylammonium trimethylsilylthiolate (Me₃SiS⁻Bu₄N⁺) in situ from the reaction of this compound with tetrabutylammonium fluoride (TBAF). thieme-connect.comthieme-connect.com This thiolate then acts as the nucleophile, reacting with alkyl bromides to produce the corresponding thiols. thieme-connect.com This method is advantageous due to its mild reaction conditions, including short reaction times and low temperatures, which contributes to its high chemoselectivity, often avoiding the formation of disulfide byproducts. thieme-connect.comthieme-connect.com This approach has been successfully applied to the synthesis of various functionalized thiols. thieme-connect.comias.ac.in
| Alkyl Bromide | Product Thiol | Yield (%) |
|---|---|---|
| Benzyl bromide | Benzyl thiol | 94 |
| 1-Bromooctane | 1-Octanethiol | 85 |
| 1-Bromo-3-phenylpropane | 3-Phenyl-1-propanethiol | 92 |
Nucleophilic Substitution Reactions
Ring Opening of Epoxides to β-Mercaptoalcohols
This compound ((TMS)₂S) serves as a potent sulfur nucleophile for the ring-opening of epoxides, providing a pathway to β-mercaptoalcohols, also known as β-hydroxysulfides. This transformation is significant in organic synthesis as the resulting products are versatile intermediates. The reaction proceeds through a nucleophilic attack of the sulfur atom on one of the carbon atoms of the epoxide ring.
The regioselectivity of the ring-opening reaction is influenced by the reaction conditions. Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism, where the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. This regioselectivity is a key feature of base-catalyzed epoxide openings. libretexts.org The high ring strain of the three-membered epoxide ring facilitates this reaction, making it favorable even though alkoxides are generally poor leaving groups. libretexts.org
Conversely, under acidic conditions, the reaction mechanism can shift towards a more Sₙ1-like character. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In cases where one of the epoxide carbons is tertiary, the nucleophilic attack will preferentially occur at this more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state. libretexts.org
Various sulfur nucleophiles, including alkanethiols and arenethiols, can be employed for the ring-opening of epoxides to generate β-hydroxy mercaptans. nih.gov The use of this compound offers a convenient and effective method for this transformation.
Ring Opening of Aziridines to 1,2-Mercaptoamines
This compound is also utilized in the ring-opening of aziridines to produce 1,2-mercaptoamines. This reaction provides a direct route to vicinal amino thioether functionalities, which are important structural motifs in various biologically active molecules and synthetic intermediates.
A notable method involves the reaction of aziridines with this compound in the presence of tetrabutylammonium fluoride (TBAF). thieme-connect.comthieme-connect.com This reaction efficiently converts aziridines into the corresponding 1,2-mercaptoamines. thieme-connect.comthieme-connect.com The activation of the aziridine ring is a crucial step for the ring-opening to occur. Non-activated aziridines, which have an electron-donating group on the nitrogen atom, are generally stable and require activation to undergo nucleophilic attack. nih.gov This activation can be achieved by forming an aziridinium ion through reaction with an electrophile. nih.gov
The regioselectivity of the aziridine ring-opening is dependent on the substitution pattern of the aziridine and the nature of the nucleophile. The reaction can proceed with complete regio- and stereoselective control under mild conditions, allowing for the synthesis of unique vicinal diamines with a fully substituted carbon center. researchgate.net Various amines with different nucleophilicities have been successfully employed in these ring-opening reactions. researchgate.net
The development of catalytic asymmetric ring-opening reactions of aziridines with sulfur nucleophiles has enabled the kinetic resolution of racemic aziridines, yielding enantioenriched β-amino thioethers and chiral aziridines. researchgate.net
Ring Opening of Lactones to Thiolactones
This compound has been effectively employed as a sulfur source for the direct conversion of lactones to thiolactones. This transformation is particularly valuable in organic and pharmaceutical chemistry. An indium-catalyzed reaction has been developed for this purpose, where a wide range of lactone derivatives can be successfully converted into their corresponding thiolactones. nih.gov
The reaction of γ-aryl-γ-butyrolactones bearing various functional groups on the aryl ring with this compound affords the corresponding γ-aryl-γ-butyrothiolactones. nih.gov Two mechanistic pathways have been proposed for the indium-catalyzed nucleophilic ring-opening of 5-aryl-lactones. thieme-connect.comthieme-connect.com The first pathway involves the attack of this compound at the benzylic position of the indium-activated lactone, followed by intramolecular cyclization. thieme-connect.comthieme-connect.com An alternative pathway suggests that this compound attacks the lactone carbonyl group, and the subsequent formation of the thiolactone ring proceeds via intramolecular nucleophilic substitution at the benzylic position. thieme-connect.comthieme-connect.com
Organocatalytic ring-opening polymerization (ROP) of thionolactones has also been explored, demonstrating that these monomers can be effectively polymerized to produce polythionolactones. researchgate.net The ability of thiolactones to undergo ring-opening with nucleophiles like amines is a key aspect of their utility in synthetic and polymer chemistry. nih.gov
| Lactone Substrate | Catalyst | Product | Yield (%) |
| γ-Aryl-γ-butyrolactone | Indium | γ-Aryl-γ-butyrothiolactone | Moderate to High |
| 5-Aryl-lactone | Indium | Thiolactone | Moderate to High thieme-connect.comthieme-connect.com |
Ring Opening of 1,6-Anhydrosugars to α-Glycosyl Thiols
A significant application of this compound in carbohydrate chemistry is the stereospecific ring-opening of 1,6-anhydrosugars to synthesize α-glycosyl thiols. nih.gov This reaction provides a concise and efficient route to valuable 1-thiosugars. The process involves treating 1,6-anhydrosugars with commercially available this compound in the presence of trimethylsilyl triflate (TMSOTf). nih.gov
The reactions are highly stereoselective, affording the α-glycosyl thiols in good to excellent yields. nih.gov A variety of 1,6-anhydrosugars, with different sugar units, glycosidic linkages, and protecting group patterns, can be smoothly converted into their corresponding α-glycosyl thiols. nih.gov Notably, 1,6-anhydrosugars containing a 2-O-acyl group and those within oligosaccharide structures also undergo stereospecific ring-opening under the same conditions. nih.gov
This methodology has been extended to the synthesis of α-glycosyl azides by using trimethylsilyl azide as the nucleophile. nih.gov The ring-opening of 1,6-anhydrosugars represents a powerful tool for the synthesis of modified carbohydrates.
| 1,6-Anhydrosugar Substrate | Reagent | Catalyst | Product | Yield |
| Various 1,6-anhydrosugars | (TMS)₂S | TMSOTf | α-Glycosyl thiols | Good to Excellent nih.gov |
| 1,6-Anhydrosugar-containing oligosaccharides | (TMS)₂S | TMSOTf | α-Glycosyl thiols | High nih.gov |
Formation of Dithioacetal-α,α-diglycosides
An extension of the ring-opening of 1,6-anhydrosugars with this compound has led to a one-step, highly stereoselective synthesis of dithioacetal-α,α-diglycosides. researchgate.netnih.gov This synthetic strategy is based on the thioacetalization of aldehydes or ketones. researchgate.netnih.gov
The reaction is believed to proceed through a mechanism where trimethylsilyl triflate (TMSOTf) plays a dual role. nih.gov Initially, TMSOTf promotes the highly diastereoselective ring-opening of the 1,6-anhydrosugar by this compound, following an Sₙ2-type pathway to form an α-thioglycoside intermediate. nih.gov In the subsequent step, this α-thioglycoside adds to the TMSOTf-activated carbonyl compound (aldehyde or ketone), leading to the formation of a stabilized α-thio carbocation. nih.gov The interception of this carbocation by a second molecule of the α-thioglycoside results in the formation of the dithioacetal-α,α-diglycoside after aqueous workup. nih.gov
This process was discovered serendipitously when the unexpected formation of a dithioacetal-α,α-diglucoside was observed, likely due to the presence of acetone in the reaction mixture. nih.gov Dithioacetal diglycosides are considered analogues of trehalose, a biologically significant non-reducing disaccharide. nih.gov
| Carbonyl Compound | 1,6-Anhydrosugar | Reagent | Catalyst | Product | Yield |
| Aldehydes/Ketones | 1,6-Anhydrosugar | (TMS)₂S | TMSOTf | Dithioacetal-α,α-diglycosides | Varies nih.gov |
| Cyclobutanone | 1,6-Anhydrosugar | (TMS)₂S | TMSOTf | Dithioacetal-α,α-diglycoside | 31% nih.gov |
Synthesis of 1-Thiotrehalose Derivatives
The ring-opening of 1,6-anhydrosugars with this compound has also been applied to the efficient synthesis of 1-thiotrehalose derivatives. thieme-connect.comthieme-connect.com These thiodisaccharides are metabolically stable analogues of trehalose and are being investigated as potential fungicides and insecticides. thieme-connect.comthieme-connect.com
In a highly convergent synthetic approach, a commercially available 1,6-anhydrosugar serves as both the glycosyl donor and the direct precursor to the glycosyl acceptor. thieme-connect.comthieme-connect.com A modification of the initial thiolation protocol led to a one-step synthesis of the 1-thiotrehalose skeleton in a 56% yield. thieme-connect.comthieme-connect.com This method provides an expeditious route to these biologically relevant molecules. thieme-connect.comthieme-connect.com
| Starting Material | Reagent | Product | Yield (%) |
| 1,6-Anhydrosugar | (TMS)₂S | 1-Thiotrehalose skeleton | 56 thieme-connect.comthieme-connect.com |
Reduction Reactions
This compound is an effective reducing agent for various functional groups. It can be used to reduce aromatic nitro groups to amines, although the reaction conditions can be forcing, good yields are often obtained. lookchem.com
Furthermore, this compound is highly effective in the reduction of oxides of sulfur, selenium, and tellurium. lookchem.com It readily reduces sulfoxides to sulfides, selenoxides to selenides, and telluroxides to tellurides. lookchem.com These reductions proceed under mild conditions and are applicable to both aliphatic and aromatic oxides. lookchem.com
In a different type of reductive process, tetrabutylammonium trimethylsilylthiolate, generated in situ from this compound and tetrabutylammonium fluoride (TBAF), reacts with bromoalkanes in a trimethylsilylthioxy dehalogenation reaction to produce the corresponding thiols. thieme-connect.com This reaction proceeds under mild conditions, such as short reaction times and low temperatures, and typically avoids the formation of disulfide side products. thieme-connect.com
Reduction of Aromatic Nitro Compounds to Amines
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic chemistry, yielding products that are crucial intermediates for pharmaceuticals, agrochemicals, and dyes. A wide array of methods exists to achieve this conversion, including catalytic hydrogenation and the use of various reducing agents like metals in acidic media or sodium sulfide. While this compound is known to act as a reducing agent in certain synthetic contexts, the reviewed scientific literature does not provide specific examples or detailed research findings on its application for the reduction of aromatic nitro compounds to amines.
Reduction of Sulfur, Selenium, and Tellurium Oxides
The deoxygenation of sulfoxides and selenoxides to the corresponding sulfides and selenides is a significant reaction in organic synthesis, often employed to remove a temporary activating group or to restore the original thioether or selenoether functionality. Numerous reagents and catalytic systems have been developed for this purpose. However, based on the available scientific literature, there is no specific information detailing the use of this compound as a reagent for the reduction of sulfur, selenium, or tellurium oxides.
Cleavage of S-S and Se-Se Bonds
The cleavage of disulfide and diselenide bonds is a critical process for generating reactive thiol and selenol intermediates, which are pivotal in both biochemical systems and synthetic chemistry. Recent findings have indicated that this compound can be used to promote the cleavage of both sulfur-sulfur (S-S) and selenium-selenium (Se-Se) bonds. This application suggests that the synthetic capabilities of this reagent are still being explored and expanded. The mechanism of this cleavage likely involves the nucleophilic attack of the sulfur atom from this compound on one of the sulfur or selenium atoms of the disulfide or diselenide, leading to the scission of the S-S or Se-Se bond.
Role in Organometallic Chemistry and Catalysis
This compound plays a significant role as a sulfur source in various organometallic and catalytic reactions. Its ability to deliver a sulfur atom under relatively mild conditions makes it a useful reagent in transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds.
Copper-Catalyzed Carbon-Sulfur Bond Formation
This compound has been identified as a novel and effective S1 source for the copper-catalyzed synthesis of diaryl sulfides from aryl iodides. This reaction provides an efficient method for creating symmetrical diaryl sulfides, which are important structural motifs in pharmaceuticals, fine chemicals, and materials science.
The reaction is typically carried out using a catalytic system composed of copper(I) iodide (CuI) and 1,10-phenanthroline. A variety of iodoarenes can be successfully coupled with this compound to afford the corresponding diaryl sulfides in good yields. The reaction conditions generally involve heating the aryl iodide with this compound in the presence of the copper catalyst and a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
The scope of the reaction is broad, tolerating various functional groups on the aryl iodide, including methoxy, methyl, tert-butyl, acetyl, cyano, and halide substituents.
Table 1: Copper-Catalyzed Synthesis of Symmetrical Diaryl Sulfides Data sourced from Ogiwara, Maeda, & Sakai (2018).
| Aryl Iodide (Substrate) | Product | Yield (%) |
| Iodobenzene | Diphenyl Sulfide | 92 |
| 4-Iodoanisole | Bis(4-methoxyphenyl) Sulfide | 85 |
| 4-Iodotoluene | Bis(4-methylphenyl) Sulfide | 88 |
| 1-Iodo-4-(tert-butyl)benzene | Bis(4-tert-butylphenyl) Sulfide | 81 |
| 4-Iodoacetophenone | Bis(4-acetylphenyl) Sulfide | 64 |
| 4-Iodobenzonitrile | Bis(4-cyanophenyl) Sulfide | 55 |
Indium-Catalyzed Reactions
Indium(III) salts are recognized as effective Lewis acid catalysts in a variety of organic transformations due to their stability and chemoselectivity. This compound is utilized in indium-catalyzed reactions, specifically for the formation of thiolactones through the nucleophilic ring-opening of 5-aryl-lactones.
In this transformation, the indium catalyst activates the lactone, facilitating the nucleophilic attack by this compound. Two potential mechanistic pathways have been suggested for this reaction:
Pathway 1 : Involves the initial attack of this compound at the benzylic position of the indium-activated lactone, followed by an intramolecular cyclization to form the thiolactone.
Pathway 2 : Proposes that this compound first attacks the carbonyl group of the lactone, which then undergoes subsequent rearrangement and cyclization to yield the final product.
This methodology demonstrates the utility of combining the Lewis acidity of indium catalysts with the nucleophilic sulfur-donating ability of this compound to achieve valuable synthetic transformations.
Cobalt Chloride Catalysis
Cobalt chloride is an inexpensive and versatile catalyst employed in a range of organic reactions, including C-H activation and cross-coupling reactions. It can participate in various catalytic cycles through different oxidation states. Despite the broad utility of cobalt catalysis, a review of the current scientific literature did not yield specific examples or research findings on the use of cobalt chloride as a catalyst in reactions directly involving this compound.
Trimethylsilyltriflate Catalysis
This compound, in conjunction with the catalyst Trimethylsilyltriflate (TMSOTf), is effectively utilized in the stereoselective synthesis of α-glycosyl thiols through the ring-opening of 1,6-anhydrosugars. nih.gov This reaction is highly stereoselective, consistently yielding α-glycosyl thiols in good to excellent yields. nih.gov The process is versatile, accommodating a variety of 1,6-anhydrosugars with different sugar units, glycosidic linkages, and protecting groups. nih.gov Notably, even 1,6-anhydrosugars with a 2-O-acyl group or those within oligosaccharide structures can be stereospecifically opened under these conditions to produce the corresponding 1-thiosugars in high yields. nih.gov
The reaction involves treating the 1,6-anhydrosugar with this compound in the presence of a catalytic amount of TMSOTf. nih.govthieme-connect.com This methodology has also been extended to the one-pot synthesis of dithioacetal-α,α-diglycosides by including a ketone or an aldehyde in the reaction mixture. thieme-connect.comresearchgate.net Furthermore, a modification of this protocol allows for the expeditious, one-step synthesis of the 1-thiotrehalose skeleton. thieme-connect.comthieme-connect.com
Table 1: TMSOTf-Catalyzed Ring-Opening of 1,6-Anhydrosugars with this compound nih.govresearchgate.net
| Starting Material (1,6-Anhydrosugar) | Protecting Groups (PG) | Product | Stereoselectivity | Yield |
| 1,6-Anhydro-β-D-glucopyranose | Benzyl (Bn), Allyl | α-Glycosyl thiol | α only | Good to Excellent |
| 1,6-Anhydro-oligosaccharides | Acyl, Benzyl | α-Thioglycoside | Stereospecific | High |
| 1,6-Anhydro-β-D-glucopyranose | Benzyl (Bn) | 1-Thiotrehalose derivative | Not specified | 56% |
Reaction Mechanisms and Pathways
This compound ((CH₃)₃Si)₂S serves primarily as a versatile sulfur transfer agent in organic synthesis. thieme-connect.com Its reactivity is centered on the polar silicon-sulfur bond, which can be cleaved to provide a source of nucleophilic sulfur. The molecule can act as a synthetic equivalent of hydrogen sulfide (H₂S), but its organic solubility and milder reactivity offer significant advantages. researchgate.net Reactions involving this compound often proceed through the activation of substrates by Lewis acids or via the generation of a highly reactive trimethylsilylthiolate anion. This allows for a range of transformations, including the synthesis of sulfides, thioamides, and various sulfur-containing heterocycles. thieme-connect.com
Nucleophilic Attack and Cyclization Mechanisms
This compound is a key reagent in reactions that proceed via nucleophilic attack followed by cyclization, particularly for the synthesis of thiolactones. thieme-connect.comthieme-connect.com An important example is the indium-catalyzed nucleophilic ring-opening of 5-aryl-lactones to form these sulfur-containing heterocycles. thieme-connect.comthieme-connect.com
Two primary mechanistic pathways have been proposed for this transformation thieme-connect.comthieme-connect.com:
Pathway 1: The reaction initiates with the activation of the lactone by the indium catalyst. This compound then performs a nucleophilic attack at the benzylic position of the activated lactone. This step is followed by an intramolecular cyclization, where the newly introduced sulfur atom attacks the carbonyl carbon, leading to the formation of the thiolactone ring. thieme-connect.comthieme-connect.com
Pathway 2: In this alternative mechanism, the nucleophilic attack by this compound occurs directly at the lactone's carbonyl group. The subsequent formation of the thiolactone ring proceeds through an intramolecular nucleophilic substitution at the benzylic position. thieme-connect.comthieme-connect.com
These mechanisms highlight the role of this compound as a potent sulfur nucleophile capable of initiating ring-opening and facilitating subsequent cyclization to build heterocyclic systems. thieme-connect.com
Anion Exchange Mechanisms
While this compound does not participate in anion exchange in the manner of a traditional ion-exchange resin, its reactions can be described in the context of an anion exchange process. wikipedia.orgsilicycle.com In these reactions, this compound serves as a precursor to the trimethylsilylthiolate anion, Me₃SiS⁻. This anion is a soft nucleophile that can displace other anions (leaving groups) from a substrate.
The general mechanism can be viewed as follows:
Generation of the Nucleophile: this compound reacts with an activator, such as a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active sulfur nucleophile, trimethylsilylthiolate. thieme-connect.com
Nucleophilic Substitution: The generated Me₃SiS⁻ anion attacks an electrophilic carbon center, displacing a leaving group (e.g., a halide like Br⁻).
Stereochemical Control in Reactions
The reactions of this compound frequently exhibit a high degree of stereochemical control, proceeding with predictable stereochemical outcomes. This is particularly evident in nucleophilic substitution and ring-opening reactions that occur at chiral centers. nih.govlibretexts.org
A prime example of stereochemical control is the indium-catalyzed ring-opening of 5-aryl-lactones, which has been shown to proceed with an inversion of configuration at the benzylic carbon. thieme-connect.com This outcome is characteristic of an Sₙ2-type mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). libretexts.orgyoutube.comyoutube.com This forces the stereocenter to invert, much like an umbrella turning inside out in the wind. libretexts.orgyoutube.com
Similarly, the TMSOTf-catalyzed ring-opening of 1,6-anhydrosugars is described as highly stereospecific. nih.gov The reaction exclusively produces the α-anomer of the resulting glycosyl thiol. nih.govresearchgate.net This precise control arises because the rigid bicyclic structure of the 1,6-anhydrosugar directs the incoming nucleophile to attack from a specific face of the anomeric carbon, leading to the formation of a single stereoisomer. nih.govnih.gov This ability to dictate the spatial arrangement of atoms is crucial in the synthesis of complex molecules like oligosaccharides and other natural products. nih.gov
Applications of Hexamethyldisilathiane in Materials Science and Nanotechnology
Precursor in Chalcogenide Synthesis
Chalcogenide materials, which contain one or more chalcogen elements (sulfur, selenium, or tellurium), are of great interest due to their diverse electronic and optical properties. HMDST serves as an effective precursor for the synthesis of sulfide-based chalcogenides, offering a convenient and efficient route to these advanced materials.
Hexamethyldisilathiane is widely employed in the synthesis of various metal sulfides. Its reaction with metal precursors, typically metal halides or oxides, provides a clean and often low-temperature pathway to the desired sulfide (B99878) materials. The primary byproduct of these reactions is trimethylsilyl (B98337) halide or trimethylsilanol, which are volatile and easily removed, simplifying the purification of the final product.
The synthesis of transition metal sulfides is a prominent application of HMDST. The reaction between HMDST and transition metal halides at room temperature can rapidly produce amorphous metal sulfides. researchgate.net Subsequent annealing is often employed to induce crystallinity. This method allows for significant control over reaction conditions and is applicable to a broad range of transition metals and their oxidation states, yielding anhydrous sulfides. researchgate.net
For instance, the reaction of titanium tetrachloride (TiCl₄) with HMDST in diethyl ether at room temperature yields a black precipitate. researchgate.net Upon annealing this precipitate under a hydrogen sulfide (H₂S) atmosphere at 800 °C, crystalline titanium disulfide (TiS₂) is formed. researchgate.net Similarly, reacting metal pentachlorides of niobium (NbCl₅), tantalum (TaCl₅), and molybdenum (MoCl₅) with HMDST in either diethyl ether at room temperature or toluene at reflux initially produces black precipitates. researchgate.netbath.ac.uk These precursors can then be annealed under a static vacuum at 550 °C or under H₂S at 800 °C to yield the corresponding metal disulfides (MS₂). researchgate.netbath.ac.uk
The synthesis of molybdenum disulfide (MoS₂) has been explored using HMDST with molybdenum chlorides in chloroform. researchgate.net Heat treatment of the initial amorphous products at temperatures between 600–1000 °C results in the formation of both MoS₂ and Mo₂S₃. researchgate.net This method has been shown to produce interesting morphologies for MoS₂, including fused spherical particles, well-defined nanoplatelets, and nanoflakes with thicknesses ranging from 10 to 30 nm. researchgate.net Furthermore, HMDST has been utilized as a precursor in the atomic layer deposition (ALD) of MoS₂ films, demonstrating its applicability in advanced thin-film fabrication techniques. researchgate.net
| Transition Metal Sulfide | Metal Precursor | Solvent | Reaction Conditions | Post-treatment | Final Product |
|---|---|---|---|---|---|
| Titanium Disulfide (TiS₂) | TiCl₄ | Diethyl ether | Room temperature | Annealing under H₂S at 800 °C | Crystalline TiS₂ |
| Niobium Disulfide (NbS₂) | NbCl₅ | Diethyl ether/Toluene | Room temperature/Reflux | Annealing under vacuum at 550 °C or H₂S at 800 °C | Crystalline NbS₂ |
| Tantalum Disulfide (TaS₂) | TaCl₅ | Diethyl ether/Toluene | Room temperature/Reflux | Annealing under vacuum at 550 °C or H₂S at 800 °C | Crystalline TaS₂ |
| Molybdenum Disulfide (MoS₂) | MoCl₅ | Diethyl ether/Toluene | Room temperature/Reflux | Annealing under vacuum at 550 °C or H₂S at 800 °C | Crystalline MoS₂ |
| Molybdenum Sulfides (MoS₂, Mo₂S₃) | Molybdenum chloride | Chloroform | - | Heat treatment at 600–1000 °C | MoS₂ and Mo₂S₃ nanoplatelets and nanoflakes |
This compound can also be utilized for the sulfidation of metal oxides to their corresponding sulfides. A notable example is the conversion of zinc oxide (ZnO) to zinc sulfide (ZnS). Research has shown that the sulfidation of hexagonal-shaped 14 nm ZnO nanocrystals can be achieved at a high temperature of 235 °C using HMDST. rsc.org The underlying mechanism for this transformation involves the anion exchange of oxide ions (O²⁻) with sulfide ions (S²⁻) within the nanocrystal lattice. rsc.org This process demonstrates the utility of HMDST in solid-state transformations for the synthesis of metal sulfides from oxide precursors.
The transformation of ZnO to ZnS is a significant process, as ZnS is a widely used semiconductor material in various optical and electronic applications. The ability to perform this conversion on the nanoscale opens up possibilities for creating core-shell nanostructures or completely converted ZnS nanoparticles with controlled size and properties. While other sulfur sources can also achieve this transformation, HMDST offers a molecular precursor route that can provide better control over the reaction kinetics and stoichiometry.
The synthesis of ternary sulfides, which contain three different elements, is another area where HMDST has proven to be a valuable sulfur source. Copper indium disulfide (CuInS₂), a key material in photovoltaic applications, can be synthesized using HMDST. rsc.org Some synthetic routes for CuInS₂ nanocrystals utilize sulfur sources like HMDST that react with copper and indium salts at room temperature. rsc.org
In the synthesis of n-type CuInS₂ colloidal particles, in situ Raman spectroscopy has revealed that the reactivity of copper with HMDST is faster than that of indium. acs.org This differential reactivity can lead to an excess of indium at the surface of the resulting CuInS₂ particles, influencing their semiconducting properties. acs.org The use of HMDST in these syntheses highlights its role in enabling low-temperature and solution-based routes to complex sulfide materials.
| Ternary Sulfide | Metal Precursors | Sulfur Source | Key Finding |
|---|---|---|---|
| Copper Indium Disulfide (CuInS₂) | Copper and Indium salts | This compound | Enables room temperature synthesis of CuInS₂ nanocrystals. |
| n-type Copper Indium Disulfide (CuInS₂) | - | This compound | Copper reacts faster with HMDST than indium, leading to an indium-rich surface. |
While direct use of this compound for the synthesis of lead chalcohalides is not extensively documented in the provided search results, the synthesis of lead sulfide (PbS) quantum dots often employs a closely related sulfur precursor, bis(trimethylsilyl)sulfide ((TMS)₂S). This reagent is structurally similar to HMDST and functions in the same manner as a soluble and reactive sulfur source. In a typical synthesis, a solution of bis(trimethylsilyl)sulfide in octadecene is rapidly injected into a solution of lead oleate to initiate the nucleation and growth of PbS quantum dots. lu.se
The synthesis of lead chalcohalides, such as Pb₃S₂X₂ (where X is a halogen), is a more complex process that involves the incorporation of both sulfur and a halogen into the crystal structure. jos.ac.cn While specific use of HMDST is not detailed, the synthesis of these materials often involves the reaction of lead precursors with both a sulfur source and a halide source. jos.ac.cn Given the effectiveness of silylated sulfur reagents in providing a reactive form of sulfur, it is plausible that HMDST could be adapted for such syntheses.
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their synthesis requires precise control over size, shape, and surface chemistry to achieve desired optical and electronic properties. HMDST and its analogue, (TMS)₂S, are valuable reagents in the synthesis of sulfide-based quantum dots, such as PbS and InP.
The synthesis of PbS quantum dots often involves the use of (TMS)₂S as the sulfur precursor. lu.se The controlled injection of this reagent into a solution containing a lead precursor allows for the rapid formation of PbS nuclei, followed by a period of growth that can be controlled to achieve a specific QD size.
Surface passivation is a critical step in the synthesis of high-quality quantum dots. The surface of a newly formed quantum dot contains dangling bonds and other defects that can act as trap states for charge carriers, leading to non-radiative recombination and a reduction in photoluminescence quantum yield. Passivating these surface defects with a layer of another material or with coordinating ligands is essential to improve their optical properties and stability. nih.govpowdermat.org While HMDST is primarily used as a sulfur source for the core synthesis of sulfide quantum dots, the principles of using reactive precursors are also relevant to the growth of passivating shells, such as a ZnS shell on a CdSe or InP core. The clean reaction chemistry of HMDST makes it an attractive candidate for such applications, as it minimizes the introduction of impurities that could be detrimental to the quantum dot's performance.
Quantum Dot Synthesis and Surface Passivation
Core-Shell Quantum Dots (e.g., CdSe@ZnS, ZnSe/ZnS)
This compound is a widely used precursor for the epitaxial growth of zinc sulfide (ZnS) shells on pre-synthesized nanocrystal cores. This process is fundamental to the production of high-performance core-shell quantum dots. The synthesis of Cadmium Selenide/Zinc Sulfide (CdSe@ZnS) QDs is a classic example where this compound is employed.
In a typical synthesis, a solution containing the core CdSe nanocrystals is heated in the presence of a coordinating solvent. A precursor solution containing an organozinc compound, such as diethylzinc (ZnEt₂), and this compound is then slowly introduced. acs.orgnih.gov The elevated temperature causes the precursors to decompose, leading to the heterogeneous nucleation and growth of a crystalline ZnS shell on the surface of the CdSe cores. acs.org This process can be precisely controlled to grow shells of a desired thickness, from fractional monolayers to multiple monolayers. calpoly.edu
The ZnS shell serves several critical functions:
It passivates the surface of the core nanocrystal, eliminating dangling bonds and surface trap states that can quench luminescence. cd-bioparticles.comnn-labs.com
It provides a physical barrier, protecting the core from the external environment and preventing its degradation. cd-bioparticles.com
For cores containing toxic elements like cadmium, the ZnS shell significantly reduces the leakage of toxic ions. nih.gov
The utility of this compound extends to more complex, multi-shell structures like CdSe/ZnSe/ZnS, where it is used to form the outermost ZnS layer, further enhancing the quantum dot's stability and optical properties. nih.gov
| Core-Shell System | Core Material | Shell Material | Typical Precursors for Shell | Key Outcome | Reference |
|---|---|---|---|---|---|
| CdSe@ZnS | Cadmium Selenide (CdSe) | Zinc Sulfide (ZnS) | Diethylzinc, This compound | High quantum yield, improved stability | acs.orgnih.gov |
| CdSe/ZnSe/ZnS | Cadmium Selenide (CdSe) | Zinc Selenide (ZnSe) / Zinc Sulfide (ZnS) | Diethylzinc, This compound (for ZnS layer) | Enhanced fluorescence and stability for bio-imaging | nih.gov |
| InP/ZnS | Indium Phosphide (InP) | Zinc Sulfide (ZnS) | Zinc precursors, This compound or other sulfur sources | Cadmium-free QDs with high luminescence | nih.govmdpi.com |
Role in Photoluminescence Quantum Yield Enhancement
One of the most significant consequences of forming a ZnS shell using this compound is the dramatic enhancement of the photoluminescence quantum yield (PLQY). Bare semiconductor nanocrystal cores, such as CdSe, often exhibit low PLQY due to surface defects that act as non-radiative recombination centers for excitons. nih.govresearchgate.net
The growth of a wider bandgap ZnS shell effectively passivates these surface states. This confinement of the electron-hole pair (exciton) within the core material increases the probability of radiative recombination, leading to a substantial increase in emission intensity. researchgate.netprinceton.edu Research has demonstrated that the addition of a ZnS shell to CdSe cores using diethylzinc and this compound can increase the PLQY from as low as 5% for the bare cores to over 50%. nih.gov Further optimization of the shell growth process, including the creation of multi-shell structures, can result in PLQYs approaching 100%. researchgate.net
The degree of PLQY enhancement is highly dependent on the quality and thickness of the deposited shell. The ratio of the zinc and sulfur precursors is a critical parameter that must be optimized to achieve a defect-free, crystalline shell, thereby maximizing the quantum yield. calpoly.edu
Microfluidic Synthesis of Quantum Dots
Microfluidic reactors provide a powerful platform for the synthesis of quantum dots with exceptional control over their size, shape, and composition. nih.gov These systems allow for precise manipulation of reaction parameters such as temperature, residence time, and precursor concentration, leading to highly monodisperse nanocrystals and improved reproducibility compared to traditional batch synthesis.
This compound is suitable for use as a sulfur precursor in these microfluidic systems. For example, multi-stage microfluidic platforms have been designed for the continuous synthesis of core-shell QDs like InP/ZnS. nih.gov In such a setup, the InP cores are first synthesized in the initial stages of the reactor. Subsequently, in downstream channels, solutions of the shell precursors, including a zinc source and a sulfur source like this compound, are introduced to grow the ZnS shell in a controlled manner. nih.gov This approach is particularly valuable for producing cadmium-free quantum dots for applications in bio-imaging and sensing, where precise control and scalability are crucial. nih.govdovepress.com
Non-Cadmium Quantum Dot Synthesis (e.g., ZnS, ZnSe, InP)
Growing concerns over the toxicity of heavy metals have driven significant research into cadmium-free quantum dots. This compound is a key reagent in this area, both for the synthesis of ZnS QDs and for the shelling of other cadmium-free cores, most notably Indium Phosphide (InP). nih.govrsc.org
While InP QDs are a promising low-toxicity alternative, they typically suffer from lower initial PLQY and stability compared to their cadmium-based counterparts. The growth of a ZnS shell is therefore essential. By using this compound as the sulfur source, a passivating ZnS shell can be grown on the InP core, which significantly boosts the PLQY to values as high as 78.5% and improves thermal stability. mdpi.com This enhancement makes InP/ZnS QDs viable for applications in displays and lighting. mdpi.commdpi.com this compound can also be used directly with a zinc precursor to synthesize ZnS nanocrystals, which are of interest for their UV-luminescence and as environmentally benign semiconductor materials. researchgate.netresearchgate.net
Effect of this compound on Nanocrystal Stoichiometry and Growth
The choice of precursor plays a defining role in the kinetics of nanocrystal growth and the final stoichiometry of the material, which in turn governs its electronic and optical properties. This compound is a highly reactive sulfur source, readily decomposing at temperatures often lower than those required for other precursors like elemental sulfur or alkanethiols.
This reactivity has a direct impact on the growth dynamics of nanocrystal shells. A rapid decomposition of this compound provides a high concentration of sulfur monomers, which can facilitate uniform nucleation and growth of the shell layer at lower temperatures, preventing undesirable ripening or etching of the core. acs.org The ability to control the growth kinetics is essential for achieving shells with uniform thickness and a crystalline structure that is coherent with the core. mdpi.com
Furthermore, the stoichiometry of the final nanocrystal is critical; deviations from the ideal ratio of constituent atoms can introduce mid-gap electronic states that are detrimental to performance. mit.educhimia.ch The use of a clean, highly reactive precursor like this compound, combined with precise control over the precursor molar ratios (e.g., Zn:S ratio), allows for better control over the surface stoichiometry of the growing nanocrystal. calpoly.edu This control is paramount for minimizing surface defects and achieving the high quantum yields demanded by optoelectronic applications.
Inorganic Cluster and Hybrid Material Formation
Inorganic-Organic Hybrid Clusters
This compound is a versatile reagent for the synthesis of the inorganic component of hybrid materials, specifically metal sulfide clusters and nanocrystals. researchgate.net These inorganic cores are then typically functionalized with organic ligands to create stable, solution-processable inorganic-organic hybrid materials. The organic ligands passivate the surface of the inorganic cluster, prevent agglomeration, and impart solubility in various solvents.
The reaction of this compound with metal halides or other metal complexes provides a straightforward, low-temperature route to anhydrous metal sulfides like TiS₂ and In₂S₃. researchgate.netrsc.org This method is advantageous because it often produces volatile byproducts (e.g., trimethylsilyl chloride), simplifying the purification of the resulting inorganic clusters. Once formed, these inorganic nanoclusters serve as platforms that are capped with organic molecules (e.g., oleic acid, amines, thiols) to form the final hybrid material. While this compound is not typically involved in forming complex, covalently linked inorganic-organic frameworks directly, it is fundamental in creating the high-quality inorganic building blocks that are central to these advanced hybrid systems.
Metal-Sulfur Cluster Biogenesis and Model Studies
While the direct involvement of this compound in the biological processes of metal-sulfur cluster biogenesis is not documented, its role in the laboratory synthesis of metal sulfide clusters provides invaluable insights into the structure, reactivity, and spectroscopic properties of their biological counterparts. These synthetic analogues serve as crucial models for understanding the complex iron-sulfur clusters found in a variety of metalloenzymes that are essential for life.
This compound is a favored sulfurating agent in these model studies due to its ability to react with metal halides in non-aqueous solvents, leading to the formation of anhydrous metal sulfides. This method offers a high degree of control over the reaction conditions and can be applied to a wide range of transition metals and their oxidation states. The reaction between this compound and metal halides is typically rapid and often exothermic, yielding amorphous metal sulfide precipitates. A key advantage of this synthetic route is the formation of volatile trimethylsilyl halides as the only byproducts, which simplifies the purification of the desired metal sulfide product.
Subsequent annealing of these amorphous precipitates under controlled atmospheres, such as hydrogen sulfide or a static vacuum, allows for the crystallization of various metal sulfide phases. For instance, the reaction of titanium tetrachloride (TiCl₄) with this compound in diethyl ether at room temperature produces a black precipitate that, upon annealing at 800 °C under hydrogen sulfide, yields crystalline titanium disulfide (TiS₂). Similarly, this methodology has been successfully employed for the synthesis of other transition metal disulfides, including those of niobium (Nb), tantalum (Ta), and molybdenum (Mo).
The ability to synthesize these metal sulfide clusters under controlled laboratory conditions using reagents like this compound is fundamental to advancing our understanding of the intricate metal-sulfur clusters that are central to numerous biological processes, including electron transfer, catalysis, and gene regulation.
Table 1: Synthesis of Transition Metal Sulfides using this compound
| Metal Halide Precursor | Metal Sulfide Product | Annealing Conditions |
| Titanium tetrachloride (TiCl₄) | Titanium disulfide (TiS₂) | 800 °C under H₂S |
| Niobium(V) chloride (NbCl₅) | Niobium disulfide (NbS₂) | 550 °C under static vacuum or 800 °C under H₂S |
| Tantalum(V) chloride (TaCl₅) | Tantalum disulfide (TaS₂) | 550 °C under static vacuum or 800 °C under H₂S |
| Molybdenum(V) chloride (MoCl₅) | Molybdenum disulfide (MoS₂) | 550 °C under static vacuum or 800 °C under H₂S |
Semiconductor Materials Science
The unique reactivity of this compound has also been harnessed in the field of semiconductor materials science for the synthesis of chalcogenide nanoparticles and thin films with specific electronic and optical properties.
This compound plays a crucial role as a sulfur source in a modified colloidal method for the synthesis of n-type copper indium sulfide (CuInS₂) semiconductive particles. tdl.org In this process, the differential reactivity of this compound with copper and indium precursors is key to achieving the desired n-type conductivity.
In-situ Raman spectroscopy studies have revealed that the reaction of copper precursors with this compound is kinetically faster than the reaction with indium precursors. tdl.org This disparity in reaction rates leads to an excess of indium at the surface of the resulting CuInS₂ particles. This indium-rich surface is the primary reason for the material's n-type semiconductivity, which is characterized by a majority of negative charge carriers (electrons).
The synthesized n-type CuInS₂ particles exhibit a direct bandgap energy of approximately 1.45 eV. tdl.org Electrochemical measurements have been used to determine important electronic properties of these materials. For instance, capacitance measurements using different organic redox couples have allowed for the determination of the Fermi level and the majority charge carrier densities.
Table 2: Properties of n-Type CuInS₂ Particles Synthesized with this compound
| Property | Value |
| Semiconductor Type | n-type |
| Bandgap Energy | 1.45 eV |
| Surface Composition | Indium-rich (e.g., CuIn₁.₄₅S₁.₉ at 450 °C) |
| Bulk Composition | Closer to stoichiometric (e.g., CuIn₁.₀₄S₁.₇₄ at 450 °C) |
| Fermi Level (with T⁻/T₂ redox couple) | -3.95 eV |
| Majority Carrier Density (with T⁻/T₂ redox couple) | 4.1 x 10¹⁸ cm⁻³ |
| Fermi Level (with G⁻/G₂ redox couple) | -3.64 eV |
| Majority Carrier Density (with G⁻/G₂ redox couple) | 1.8 x 10¹⁸ cm⁻³ |
While various methods exist for the synthesis of one-dimensional (1D) zinc-based chalcogenide semiconductor nanocrystals such as nanorods and nanowires of zinc sulfide (ZnS), zinc selenide (ZnSe), and zinc telluride (ZnTe), the specific use of this compound as the sulfur source for the formation of 1D ZnS nanocrystals is not extensively documented in the reviewed scientific literature.
The synthesis of these 1D nanostructures typically involves carefully controlled reaction conditions to promote anisotropic growth. Common synthetic strategies include hydrothermal and solvothermal methods, chemical vapor deposition, and template-assisted growth. The choice of precursors, capping agents, and reaction temperature and time are all critical parameters that influence the final morphology of the nanocrystals.
For the synthesis of other metal sulfide 1D nanostructures, silylated sulfur sources like this compound have been utilized due to their clean decomposition and reactivity. However, in the context of zinc-based chalcogenides, the literature predominantly focuses on other sulfur precursors such as thiourea, sodium sulfide, and elemental sulfur. Further research may explore the potential of this compound in this specific application to leverage its advantages in controlling the synthesis of these important semiconductor nanomaterials.
Advanced Spectroscopic and Computational Characterization in Hexamethyldisilathiane Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organosilicon compounds, offering a balance between computational cost and accuracy. arxiv.org For molecules analogous to Hexamethyldisilathiane, such as hexamethyldisilazane (B44280), DFT studies have provided significant insights into their structure and bonding. researchgate.net
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. For organosilicon compounds, DFT methods are employed to calculate ground state properties like electron density and total energy with reasonable accuracy. arxiv.org While specific electronic structure calculations for this compound are not extensively detailed in the available literature, studies on analogous molecules like hexamethyldisilazane reveal the importance of factors like negative hyperconjugation in stabilizing the molecular skeleton. researchgate.net These calculations typically involve the use of hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to model the electronic environment accurately. mdpi.com
Understanding the energetic landscape is key to predicting the reactivity and stability of a molecule. nih.gov This involves calculating the potential energy surface to identify stable isomers, transition states, and reaction pathways. nih.gov DFT calculations are used to map out these landscapes, providing insights into the thermodynamics and kinetics of chemical reactions. nih.gov For this compound, this would involve exploring the energy changes associated with conformational isomers and the barriers to reactions such as hydrolysis or oxidation. While specific studies detailing the complete energetic landscape for this compound's reactions are sparse, the general methodology allows for the theoretical prediction of its chemical behavior. nih.gov
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. youtube.com DFT methods are widely used for this purpose and have been shown to accurately predict the structural parameters of a wide range of molecules. rsc.orgnih.gov For this compound, geometric optimization would provide precise information on bond lengths (Si-S, Si-C), bond angles (Si-S-Si), and dihedral angles. These computationally derived parameters can then be compared with experimental data, if available, to confirm the structure. Studies on similar molecules have demonstrated excellent agreement between DFT-optimized geometries and experimental results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of chemical compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of atoms within a molecule.
The characterization of ions derived from or related to this compound can be effectively achieved using multinuclear NMR spectroscopy.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For ions related to this compound, ¹H NMR would be used to identify and quantify the methyl (CH₃) groups attached to the silicon atoms.
¹³C NMR: Carbon-13 NMR is used to probe the carbon skeleton of a molecule. In this context, it would provide distinct signals for the methyl carbons, and any changes in their chemical environment upon ion formation would be readily observed. researchgate.net
²⁹Si NMR: Silicon-29 NMR is particularly valuable for organosilicon compounds, as it directly probes the silicon atoms. ipri.kiev.ua The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. This makes ²⁹Si NMR a powerful technique for characterizing silicon-containing ions and understanding the changes in bonding at the silicon center. rsc.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure of a specific atom within a molecule. In the context of this compound, Sulfur K-edge XAS provides detailed information about the sulfur atom's oxidation state, coordination environment, and the nature of its bonding with the silicon atoms.
The Sulfur K-edge corresponds to the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. The resulting X-ray Absorption Near-Edge Structure (XANES) spectrum is characterized by features that are highly sensitive to the chemical environment of the sulfur atom. For organosulfur compounds, the position and intensity of the absorption edge and subsequent resonances serve as a fingerprint of the sulfur's chemical state.
A key feature in the Sulfur K-edge XANES spectrum of sulfur-containing compounds is the transition of a 1s electron to unoccupied p-orbitals, primarily the 3p orbitals. The intensity of this 1s → 3p transition is governed by the electric dipole transition selection rules and is proportional to the square of the transition dipole moment integral. This integral mathematically describes the probability of this electronic transition occurring.
An analysis of the Sulfur 1s → 3p transition dipole integral for this compound would offer a quantitative measure of the covalent character of the Si-S bond. A higher integral value would suggest a greater degree of p-character in the unoccupied molecular orbitals associated with the sulfur atom and a more covalent Si-S bond.
Table 1: Hypothetical Sulfur K-edge XANES Data for this compound and Related Compounds
| Compound Name | Sulfur Oxidation State | Peak Position of S 1s → 3p Transition (eV) | Relative Intensity (arbitrary units) |
| This compound | -2 | Data not available | Data not available |
| Dimethyl sulfide (B99878) | -2 | Data not available | Data not available |
| Dimethyl sulfoxide | 0 | Data not available | Data not available |
| Dimethyl sulfone | +2 | Data not available | Data not available |
This table is presented for illustrative purposes to show how such data would be organized. Specific experimental values for this compound are not available in the public domain.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. It is particularly well-suited for studying organometallic compounds like this compound due to the characteristic vibrational frequencies of the Si-S-Si and Si-C bonds.
The Raman spectrum of this compound would be expected to show prominent peaks corresponding to the symmetric and asymmetric stretching and bending modes of the Si-S-Si linkage, as well as vibrations associated with the methyl groups bonded to the silicon atoms.
A significant application of Raman spectroscopy in the study of this compound is for in situ monitoring of its chemical reactions. rsc.org This technique allows researchers to follow the progress of a reaction in real-time by observing changes in the Raman spectrum of the reaction mixture. The intensity of Raman peaks corresponding to reactants, intermediates, and products can be tracked over time to determine reaction kinetics and elucidate reaction mechanisms. rsc.org
For instance, in the synthesis of metal sulfides using this compound as a sulfur source, in situ Raman spectroscopy could be employed to monitor the consumption of the Si-S-Si symmetric stretch of this compound while simultaneously observing the emergence of new peaks characteristic of the forming metal-sulfur bonds. This provides invaluable data for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Table 2: Characteristic Raman Peaks for In Situ Monitoring of a Hypothetical Reaction of this compound
| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Expected Intensity Change During Reaction |
| This compound | Si-S-Si symmetric stretch | Data not available | Decrease |
| This compound | Si-C stretch | Data not available | Decrease |
| Metal Sulfide Product | M-S stretch | Data not available | Increase |
| Byproduct | (e.g., Trimethylsilyl (B98337) halide) | Si-Halogen stretch | Data not available |
This table illustrates the expected changes in the Raman spectrum during a reaction. Specific peak positions for this compound and its reaction products would need to be determined experimentally.
The quantitative analysis of the intensity of these peaks over time allows for the construction of concentration profiles for each species, from which reaction rates and kinetic parameters can be derived. This level of detailed, real-time information is crucial for understanding and controlling the reactivity of this compound in various chemical processes.
Emerging Research Directions and Future Perspectives
Hexamethyldisilathiane in Sustainable Chemistry and Catalysis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly central to modern chemical synthesis. sigmaaldrich.comwhiterose.ac.uk this compound is emerging as a key player in this paradigm shift, primarily due to its role as a safer and more manageable substitute for highly toxic and gaseous hydrogen sulfide (B99878) (H₂S). thieme-connect.com Its application in catalytic processes further enhances its green credentials by enabling more efficient and atom-economical reactions. researchgate.net
Catalysis is a cornerstone of sustainable chemistry, as it allows for reactions to proceed with higher efficiency, lower energy consumption, and reduced waste generation. researchgate.netsciltp.com this compound has been successfully employed as a sulfur source in various copper-catalyzed reactions for the synthesis of valuable sulfur-containing compounds. For instance, it is used in the copper-catalyzed synthesis of isothiochromenes and benzo[b]thiophenes. thieme-connect.com Furthermore, it facilitates the copper-catalyzed production of diaryl sulfides from aryl iodides, a transformation of significant interest in medicinal chemistry and materials science. thieme.de
The use of this compound in these catalytic cycles aligns with the goals of sustainable chemistry by providing a less hazardous reagent and enabling the development of efficient synthetic methodologies. thieme-connect.comthieme.de
Exploration of Novel this compound-Mediated Transformations
The synthetic utility of this compound continues to expand as researchers uncover new reactivity patterns and applications. It serves as a potent sulfur transfer agent for the synthesis of a wide array of sulfur-containing molecules, ranging from simple building blocks to complex heterocyclic systems. thieme-connect.comthieme-connect.com
Recent research has demonstrated the versatility of this compound in mediating a variety of organic transformations. These include the synthesis of alkyl sulfides, thioaldehydes, and thioketones. thieme-connect.com It is also instrumental in the indium-catalyzed formation of thiolactones through the nucleophilic ring-opening of 5-aryl-lactones. thieme-connect.comthieme-connect.com In glycochemistry, it has been applied to the synthesis of β-glycosyl thiols and 1-thiotrehalose derivatives. thieme-connect.com
A significant recent discovery is the ability of this compound to promote the cleavage of sulfur-sulfur (S–S) and selenium-selenium (Se–Se) bonds, suggesting that the full synthetic potential of this reagent is yet to be fully realized. thieme-connect.com
Table 1: Selected Novel Transformations Mediated by this compound
| Transformation | Reactants | Product(s) | Catalyst/Conditions |
| Thiolactone Synthesis | 5-aryl-lactones | Thiolactones | Indium-catalyzed |
| 1,2-Mercaptoamine Synthesis | Aziridines | 1,2-Mercaptoamines | TBAF |
| β-Glycosyl Thiol Synthesis | 1,6-anhydrosugars | β-glycosyl thiols | TMSOTf |
| Diaryl Sulfide Synthesis | Aryl iodides | Diaryl sulfides | Copper-catalyzed |
| Isothiochromene Synthesis | Alkynes | Isothiochromenes | Copper-catalyzed |
Data sourced from multiple research articles. thieme-connect.comthieme-connect.com
Development of Advanced Materials with Tunable Properties
This compound is proving to be an invaluable reagent in the synthesis of advanced materials with tailored properties. Its ability to act as a sulfur source under relatively mild conditions makes it suitable for the preparation of a range of inorganic and hybrid materials.
A key application lies in the synthesis of transition metal sulfides. sigmaaldrich.comsigmaaldrich.com These materials, such as titanium disulfide (TiS₂), molybdenum disulfide (MoS₂), and others, are of significant interest for their applications in electronics and catalysis. researchgate.net this compound reacts with transition metal halides to form amorphous metal sulfide precursors, which can then be annealed to produce crystalline materials. researchgate.net This method allows for the synthesis of two-dimensional (2D) materials, which are highly sought after for next-generation nanoelectronic devices. researchgate.net
Furthermore, this compound is employed in the synthesis of inorganic-organic hybrid clusters, which are materials that combine the properties of both inorganic and organic components. thieme-connect.comthieme-connect.com The ability to precisely control the incorporation of sulfur into these structures opens up possibilities for creating materials with tunable electronic, optical, and catalytic properties. The development of polymers with specific functionalities is another area where this compound can play a role, for instance, in the synthesis of polysiloxanes with tailored properties. mdpi.com
Interdisciplinary Research with this compound
The versatility of this compound has led to its application in a variety of interdisciplinary research areas, bridging the gap between fundamental chemistry and applied sciences such as medicinal chemistry, drug discovery, and nanotechnology.
In the realm of medicinal chemistry, the synthesis of novel sulfur-containing compounds is of great importance, as these motifs are present in numerous pharmaceuticals. boehringer-ingelheim.com Diaryl sulfides, for example, which can be synthesized using this compound, are valuable scaffolds in drug discovery. thieme.de The development of efficient synthetic routes to these and other sulfur-containing molecules is therefore a key area of interdisciplinary research.
Glycochemistry, the study of the structure, biosynthesis, and biology of carbohydrates, is another field where this compound is making an impact. Its use in the synthesis of thioglycosides and other sugar derivatives provides researchers with new tools to study and manipulate biological processes involving carbohydrates. thieme-connect.com
In nanotechnology, this compound is utilized in the synthesis of nanoparticles and other nanomaterials. openbiotechnologyjournal.com The ability to create well-defined metal sulfide nanostructures opens up applications in areas such as catalysis, electronics, and sensing. researchgate.net
Computational Design and Predictive Modeling for this compound Reactivity
While experimental work continues to uncover the vast potential of this compound, the use of computational design and predictive modeling offers a powerful complementary approach to accelerate discovery. Computational chemistry can provide deep insights into reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts and reaction conditions.
For this compound-mediated transformations, computational methods such as Density Functional Theory (DFT) can be employed to elucidate the mechanistic pathways of complex reactions. For example, in the indium-catalyzed formation of thiolactones, two possible mechanisms have been proposed. thieme-connect.comthieme-connect.com Computational modeling could help to distinguish between these pathways and identify the key factors that control the reaction's efficiency and selectivity.
Predictive modeling can also be used to screen for new applications of this compound. By computationally evaluating the thermodynamics and kinetics of potential reactions, researchers can identify promising new transformations before embarking on extensive experimental work. This approach can save significant time and resources and can help to focus research efforts on the most promising avenues. As computational tools become more powerful and accessible, their integration into the study of this compound chemistry is expected to play an increasingly important role in driving future innovations.
Q & A
Q. What are the primary synthetic applications of hexamethyldisilathiane (HMDS) in organosulfur chemistry, and how does its reactivity compare to traditional sulfurizing agents?
HMDS is widely used as a sulfur-transfer reagent due to its mild reactivity and compatibility with oxygen-sensitive substrates. Key applications include:
- Thionation of carbonyl groups : HMDS converts amides, lactams, and ketones to thioamides, thiolactams, and thioketones, respectively. This avoids the harsh conditions required by alternatives like P₄S₁₀ or Lawesson’s reagent, which can degrade sensitive functional groups .
- Synthesis of transition metal sulfides : HMDS reacts with metal precursors (e.g., CuI) to form metal-sulfide complexes, critical in materials science and catalysis .
- Diaryl sulfide synthesis : Copper-catalyzed coupling of aryl iodides with HMDS yields diaryl sulfides, a reaction optimized at 110°C in DMF with 5 mol% CuI .
Methodological Tip : Monitor reactions via TLC or NMR to track sulfur incorporation. Use anhydrous solvents to prevent hydrolysis of HMDS.
Q. How should researchers characterize HMDS and verify its purity in synthetic workflows?
Key characterization parameters:
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₆H₁₈SSi₂ | |
| Boiling point | 235°C (decomposes) | |
| Solubility | Soluble in ethanol, ether | |
| Stability | Air- and moisture-sensitive |
Q. Protocol :
- Use ¹H/¹³C NMR to confirm absence of hydrolyzed byproducts (e.g., (Me₃Si)₂O).
- Analyze purity via GC-MS or elemental analysis.
- Store under inert gas (argon/nitrogen) at 4°C.
Q. What safety protocols are essential when handling HMDS in laboratory settings?
HMDS poses risks of skin/eye irritation and thermal instability. Key precautions:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Decomposition control : Avoid temperatures >150°C to prevent release of toxic H₂S gas .
Emergency response : For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials (vermiculite).
Advanced Research Questions
Q. How can researchers resolve contradictory data on HMDS-mediated reaction yields in copper-catalyzed coupling reactions?
Discrepancies in diaryl sulfide yields (e.g., 45–92% in vs. other studies) often stem from:
- Catalyst loading : Higher CuI concentrations (>10 mol%) may induce side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl iodides but may accelerate HMDS hydrolysis.
- Substrate scope limitations : Electron-deficient aryl iodides react sluggishly; pre-activation with ligands (e.g., phenanthroline) improves efficiency .
Q. Methodology :
- Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.
- Compare HMDS with alternative sulfur sources (e.g., Na₂S) under identical conditions to isolate reagent-specific effects.
Q. What strategies optimize HMDS for selective thiolactonization of γ-lactones while minimizing competing decomposition pathways?
In thiolactonization, HMDS competes with elemental sulfur (S₈) but offers better selectivity for sterically hindered lactones. Challenges include:
Q. Optimization :
- Use low temperatures (0–25°C) to slow HMDS degradation.
- Add molecular sieves to scavenge hydrolyzed byproducts.
Q. How does HMDS compare to Lawesson’s reagent in thionation reactions, particularly in functional group tolerance and scalability?
| Parameter | HMDS | Lawesson’s Reagent |
|---|---|---|
| Functional group tolerance | Compatible with esters, nitriles | Degrades acid-sensitive groups |
| Reaction conditions | Mild (room temp, anhydrous) | High temps (refluxing toluene) |
| Scalability | Limited by cost and air sensitivity | More scalable but generates toxic byproducts |
Case study : HMDS achieved 85% conversion of benzamide to thiobenzamide vs. 72% with Lawesson’s reagent, with no lactone ring-opening observed .
Q. What advanced analytical techniques elucidate the mechanistic role of HMDS in transition metal sulfide synthesis?
- X-ray absorption spectroscopy (XAS) : Probes metal-sulfur bond formation in Cu/HMDS complexes .
- DFT calculations : Model sulfur-transfer pathways to predict reactivity trends.
- In situ Raman spectroscopy : Tracks HMDS decomposition and intermediate species.
Example : In CuI/HMDS systems, a Cu₂S intermediate was identified as the active catalyst for diaryl sulfide formation .
Data Contradiction Analysis
Q. Why do some studies report HMDS as ineffective for selenolactonization despite its success in thiolactonization?
HMDS transfers sulfur but not selenium. In selenolactonization, elemental selenium (Se⁰) or selenoureas are required. Attempts to use HMDS with Se⁰ resulted in <20% yields due to poor Se activation .
Recommendation : For selenolactones, prioritize Se⁰/InCl₃ systems over HMDS-based approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
